2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H23FN6O2 and its molecular weight is 422.464. The purity is usually 95%.
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Biological Activity
The compound 2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule exhibiting potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Structure and Properties
This compound is characterized by:
- Piperidine ring : Provides a basic nitrogen atom that can interact with biological targets.
- Cyclopropanecarbonyl group : Enhances reactivity and may influence binding interactions.
- Triazole moiety : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Dihydropyridazinone structure : Associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an inhibitor of key enzymes and receptors involved in various diseases.
1. Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .
2. Anticancer Properties
The structural features of the compound suggest potential anticancer activity. The triazole and piperidine components are known to interact with cellular pathways involved in cancer proliferation and apoptosis. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines .
3. Neuroprotective Effects
Given its interaction with neurotransmitter systems, this compound may possess neuroprotective properties. The modulation of AChE and other neuroreceptors could lead to improved cognitive function and protection against neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to AChE : Competitive inhibition leading to increased acetylcholine levels.
- Interaction with triazole receptors : Potentially affecting signaling pathways involved in cell survival and apoptosis.
Case Studies
Several studies have evaluated the biological activity of compounds similar to the target molecule:
Study 1: AChE Inhibition
A study published in the Journal of Medicinal Chemistry reported on a series of piperidine derivatives that showed significant AChE inhibitory activity. The findings suggested that modifications in the piperidine structure could enhance efficacy against Alzheimer's disease .
Study 2: Anticancer Activity
Research on triazole-containing compounds indicated their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the triazole ring in our compound may confer similar properties .
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H22FN3O |
Molecular Weight | 355.4 g/mol |
CAS Number | 2379985-75-6 |
Biological Targets | AChE, Cancer Cell Lines |
Potential Applications | Alzheimer's Disease, Cancer Therapy |
Properties
IUPAC Name |
2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O2/c23-18-3-1-17(2-4-18)22(9-10-22)21(31)27-11-7-16(8-12-27)13-28-20(30)6-5-19(26-28)29-15-24-14-25-29/h1-6,14-16H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDQPDUVXWNGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C(=O)C4(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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